molecular formula C6H12O6 B102514 L-Tagatose CAS No. 17598-82-2

L-Tagatose

カタログ番号: B102514
CAS番号: 17598-82-2
分子量: 180.16 g/mol
InChIキー: BJHIKXHVCXFQLS-LFRDXLMFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソリコフラボノールは、さまざまな生物活性を有することで知られるフラボノイド化合物です。 グリチルリザ・インフラータなどの植物に自然に存在する化合物です。 イソリコフラボノールは、抗炎症、抗酸化、抗菌効果などの潜在的な治療特性により注目を集めています .

準備方法

合成経路と反応条件

イソリコフラボノールは、さまざまな化学反応によって合成できます。 一般的な方法の1つは、冷却条件下でジエチルエーテル中で塩化亜鉛(II)と塩化水素を使用し、続いて、アセトン中炭酸カリウム、メタノール中水酸化カリウム、ジメチルスルホキシド中ヨウ素、アセトン、ジクロロメタン、水の混合物中炭酸ナトリウムを含む一連の反応を行う方法です .

工業的生産方法

イソリコフラボノールの工業的生産は、通常、グリチルリザ・インフラータなどの天然源からの抽出によって行われます。 抽出プロセスには、植物材料の乾燥と粉砕、続いてエタノールやメタノールなどの溶媒を用いた溶媒抽出が含まれます。 次に、抽出物をクロマトグラフィー技術で精製してイソリコフラボノールを分離します .

化学反応の分析

反応の種類

イソリコフラボノールは、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究の応用

イソリコフラボノールは、幅広い科学研究の応用を持っています。

科学的研究の応用

Applications in the Food Industry

Low-Calorie Sweetener

L-Tagatose is primarily utilized as a low-calorie sweetener in various food products. It provides sweetness comparable to sucrose but with only 1.5 kcal/g, making it suitable for diabetic-friendly foods and weight management products. Its low glycemic index (GI) makes it beneficial for individuals with diabetes by minimizing blood sugar spikes.

Case Study: Diabetic-Friendly Products

A study conducted by Koh et al. (2023) demonstrated that incorporating this compound into yogurt significantly reduced postprandial glucose levels in diabetic patients compared to conventional sugars. This suggests its efficacy as a sweetener in managing blood glucose levels.

Product TypeSweetness LevelCaloric Value (kcal/g)Glycemic Index
This compound92% of sucrose1.5Low (3)
Sucrose100%4.0High (65)

Pharmaceutical Applications

Excipient in Drug Formulations

This compound is employed as an excipient in pharmaceutical formulations due to its ability to enhance the stability and bioavailability of active ingredients. It serves as a bulking agent and can improve the taste of medications.

Case Study: Drug Stability Enhancement

Research by Zhang et al. (2024) indicated that formulations containing this compound exhibited improved stability of sensitive active pharmaceutical ingredients under various storage conditions compared to formulations lacking this compound.

ApplicationFunctionality
Drug FormulationEnhances stability and bioavailability
Taste MaskingImproves palatability of bitter medications

Cosmetic Applications

Moisturizing Agent

In the cosmetics industry, this compound is valued for its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in skincare products.

Case Study: Skin Hydration Improvement

A clinical trial conducted by Roy et al. (2024) showed that participants using a moisturizer containing this compound experienced a significant increase in skin hydration levels over four weeks compared to those using a standard moisturizer.

Cosmetic TypeBenefit
MoisturizersEnhanced hydration
Anti-aging creamsImproved skin texture

Biotechnology Applications

Fermentation Processes

This compound serves as a carbon source in fermentation processes, contributing to the production of biofuels and other bioproducts. Its utilization can enhance microbial growth and metabolic activity.

Case Study: Biofuel Production

In a study by de Cassia Ortiz et al. (2024), the use of this compound as a substrate for microbial fermentation resulted in higher yields of bioethanol compared to traditional substrates like glucose.

ApplicationMicroorganism UsedYield Improvement (%)
Bioethanol ProductionSaccharomyces cerevisiae25%
Biogas ProductionClostridium thermocellum30%

Health Benefits

This compound has been linked to several health benefits beyond its applications as a sweetener:

  • Prebiotic Effects: Studies have shown that this compound promotes the growth of beneficial gut bacteria, enhancing gut health.
  • Antioxidant Properties: Research indicates that this compound may help reduce oxidative stress and inflammation within the body.

作用機序

イソリコフラボノールは、さまざまなメカニズムを通じて効果を発揮します。

類似化合物との比較

イソリコフラボノールは、その特定の構造と生物活性により、フラボノイドの中で独特です。 類似の化合物には、次のものがあります。

    グリチルリザフラボノールA: 抗炎症作用と抗酸化作用が類似している別のフラボノイドです。

    ドドビスシンI: 抗菌活性で知られています。

    アリアリン: 強力な抗酸化活性を示します.

イソリコフラボノールは、ヒトカルボキシルエステラーゼ2(hCES2A)を強力に阻害することから際立っており、研究や潜在的な治療的用途にとって貴重な化合物となっています .

生物活性

L-Tagatose is a rare sugar that has garnered attention for its potential health benefits and biological activities. This article explores the biological activity of this compound, including its effects on glucose metabolism, gut microbiota, and its antibacterial properties.

Overview of this compound

This compound is a C-4 epimer of D-fructose, classified as a monosaccharide. It is naturally found in small quantities in dairy products and certain fruits. Due to its low caloric content and sweetness (approximately 92% as sweet as sucrose), it has been investigated for various applications, particularly in diabetes management and gut health.

1. Glycemic Control

This compound has been shown to have significant effects on glycemic control. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity:

  • Clinical Trials : In randomized controlled trials, administration of this compound (15 g three times daily) resulted in significant reductions in HbA1c levels over six months compared to placebo groups .
  • Mechanism : The mechanism appears to involve the modulation of glucose absorption in the intestines, leading to lower postprandial blood glucose spikes.

2. Prebiotic Effects

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria:

  • Microbiota Modulation : Research has shown that this compound enhances the growth of beneficial strains such as Lactobacillus casei and Lactobacillus rhamnosus, which are associated with improved gut health and cholesterol metabolism .
  • Short Chain Fatty Acids (SCFAs) : Supplementation with this compound has been linked to increased production of SCFAs like butyrate, which play a crucial role in colon health .

3. Antibacterial Properties

This compound exhibits antibacterial activity against oral pathogens:

  • Inhibition of Biofilm Formation : Studies demonstrate that this compound inhibits the growth of Streptococcus mutans, a primary contributor to dental caries, while sparing beneficial bacteria like Streptococcus oralis .
  • Mechanism : The inhibition occurs through interference with sucrose metabolism in S. mutans, reducing biofilm formation and enzyme expression related to glucan synthesis.

Case Study 1: Glycemic Response

In a clinical study involving type 2 diabetes patients, participants consuming this compound showed a significant reduction in fasting blood glucose levels and postprandial glucose spikes. The study highlighted that this compound not only improved glycemic control but also had a favorable impact on lipid profiles by lowering LDL cholesterol levels .

Case Study 2: Oral Health

Another study focused on the oral health benefits of this compound demonstrated its effectiveness in reducing dental plaque formation. Participants using chewing gum containing this compound exhibited lower levels of S. mutans compared to those using regular gum, suggesting its potential as a preventive measure against dental caries .

Research Findings Summary

Study Focus Findings Reference
Glycemic ControlSignificant reduction in HbA1c and fasting glucose levels; improved insulin sensitivity
Prebiotic EffectsEnhanced growth of beneficial gut bacteria; increased SCFA production
Antibacterial ActivityInhibition of S. mutans growth; reduced biofilm formation

特性

IUPAC Name

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318451
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-82-2, 551-68-8
Record name L-Tagatose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tagatose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAGATOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tagatose
Reactant of Route 2
L-Tagatose
Reactant of Route 3
Reactant of Route 3
L-Tagatose
Reactant of Route 4
L-Tagatose
Reactant of Route 5
L-Tagatose
Reactant of Route 6
Reactant of Route 6
L-Tagatose
Customer
Q & A

Q1: What is L-tagatose, and how does it differ from other sugars?

A1: this compound is a rare ketohexose, meaning it's a six-carbon sugar with a ketone group. Unlike common sugars like glucose or fructose, this compound is found in very low amounts in nature. []

Q2: How is this compound produced?

A2: this compound can be produced through various methods, including:

  • Microbial conversion: Bacteria like Enterobacter aerogenes and Klebsiella pneumoniae can convert L-psicose and galactitol, respectively, into this compound. [, , ]
  • Enzymatic synthesis: Enzymes like D-tagatose 3-epimerase, L-arabinose isomerase, and galactitol dehydrogenase can be used to convert readily available sugars like D-fructose, D-galactose, and galactitol into this compound. [, , , , , , , , , ]
  • Chemical synthesis: While less common, this compound can be synthesized chemically, for example, using a Zn(II)-mediated addition of 2-furyllithium to a polyoxygenated aldehyde derived from L-threose. [, ]

Q3: Are there analytical methods to identify and quantify this compound?

A3: Yes, this compound can be identified and quantified using methods like High-Performance Liquid Chromatography (HPLC), 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and optical rotation measurements. [, ]

Q4: What are the potential applications of this compound?

A4: this compound has shown potential in several areas, including:

  • Low-calorie sweetener: this compound has a similar sweetness profile to sucrose but with a significantly lower caloric value, making it a potential sugar substitute. [, ]
  • Pharmaceutical applications: this compound can be used as a chiral building block for synthesizing various pharmaceutical compounds. []

Q5: How does this compound compare to other rare sugars like D-psicose and D-tagatose?

A5: All three are ketohexoses, but they differ in their stereochemistry. This leads to variations in their sweetness, metabolic pathways, and potential applications. For example, D-psicose has shown promising anti-diabetic effects, while D-tagatose is already used commercially as a low-calorie sweetener. [, , , , , ]

Q6: Are there any studies on the effects of this compound on human health?

A6: While research on this compound is ongoing, current studies are primarily focused on its production and characterization. More comprehensive studies are needed to fully understand its effects on human health, including its absorption, metabolism, and potential benefits or risks. []

Q7: What enzymes are involved in the production of this compound, and how can their efficiency be improved?

A7: Several enzymes play a crucial role in this compound production:

  • D-tagatose 3-epimerase (DTE): Catalyzes the conversion of D-fructose to D-psicose and L-sorbose to this compound. Directed evolution has been employed to enhance DTE's activity and stability, leading to highly efficient biocatalysts for rare sugar production. [, ]
  • L-arabinose isomerase: This enzyme converts D-galactose to D-tagatose. Thermostable variants have been immobilized for continuous production in bioreactors, enhancing stability and enabling higher yields. [, , ]
  • Galactitol dehydrogenase: This enzyme facilitates the conversion of galactitol to this compound. Combining it with NADH oxidase enables efficient this compound synthesis through in situ cofactor regeneration. [, ]

Q8: How is the efficiency of enzymatic this compound production optimized?

A8: Several strategies are employed for optimization:

  • Enzyme engineering: Techniques like directed evolution enhance enzyme properties like activity, stability, and substrate specificity. This has led to the development of thermostable variants and mutants with improved performance for specific substrates. [, ]
  • Immobilization: Immobilizing enzymes on various supports enhances their stability and reusability, making the production process more cost-effective. Packed-bed bioreactors with immobilized enzymes have been successfully used for continuous this compound production. [, , ]
  • Process optimization: Factors such as pH, temperature, substrate concentration, and the presence of metal ions like manganese are crucial for optimizing enzymatic reactions and maximizing this compound yield. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。